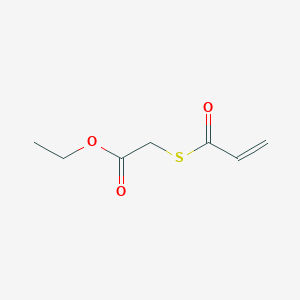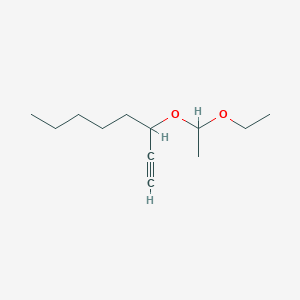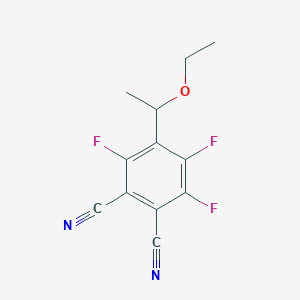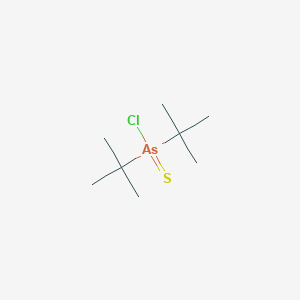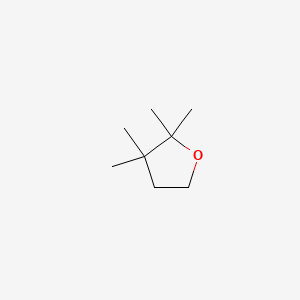![molecular formula C20H16O3 B14598230 2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 61124-64-9](/img/structure/B14598230.png)
2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a complex organic compound featuring a spirocyclic structure. Spirocyclic compounds are characterized by two rings connected through a single atom, which in this case is a carbon atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves the formation of the spirocyclic core through cyclopropanation reactions. One common method is the addition of carbenes to alkenes, which forms the cyclopropane ring . The reaction conditions often include the use of dichlorocarbene generated in situ from chloroform and potassium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its stability and reactivity make it useful in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action for 2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-indene]-1’,3’-dione: Lacks the ethylbenzoyl group, making it less complex.
Spiro[cyclopentane-1,2’-indene]-1’,3’-dione: Features a cyclopentane ring instead of a cyclopropane ring, altering its reactivity and stability
Uniqueness
2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of functional groups and spirocyclic structure
Properties
CAS No. |
61124-64-9 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(4-ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C20H16O3/c1-2-12-7-9-13(10-8-12)17(21)16-11-20(16)18(22)14-5-3-4-6-15(14)19(20)23/h3-10,16H,2,11H2,1H3 |
InChI Key |
FCOJKCVTLPWFRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


